
2-(cyclohexylamino)-2-oxoethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(cyclohexylamino)-2-oxoethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate is a chemical compound with a complex structure that includes a pyrazole ring, a chloro substituent, and a cyclohexylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclohexylamino)-2-oxoethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate typically involves multiple steps. One common method involves the reaction of pyrazole-3-carboxylic acid with methanol and phosphorus oxychloride (POCl3) under reflux conditions for 12 hours. The resulting product is then purified through recrystallization from benzene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
2-(cyclohexylamino)-2-oxoethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives of the original compound.
Hydrolysis: The corresponding carboxylic acid and alcohol.
科学的研究の応用
2-(cyclohexylamino)-2-oxoethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(cyclohexylamino)-2-oxoethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Methyl 1-methyl-1H-pyrazole-3-carboxylate: A related compound with a similar pyrazole ring structure.
1-Methyl-1H-pyrazole-3-carboxamide: Another related compound used in organic synthesis.
特性
分子式 |
C13H18ClN3O3 |
|---|---|
分子量 |
299.75 g/mol |
IUPAC名 |
[2-(cyclohexylamino)-2-oxoethyl] 4-chloro-1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C13H18ClN3O3/c1-17-7-10(14)12(16-17)13(19)20-8-11(18)15-9-5-3-2-4-6-9/h7,9H,2-6,8H2,1H3,(H,15,18) |
InChIキー |
VLMLUHHKEMVVOP-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C(=N1)C(=O)OCC(=O)NC2CCCCC2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrazole-3-carboxylic acid, 1-(2,4-dichlorophenyl)-5-methyl-, lithium salt, mixt. with ethyl 2-[4-[(6-chloro-2-benzoxazolyl)oxy]phenoxy]propanoate](/img/structure/B12942638.png)
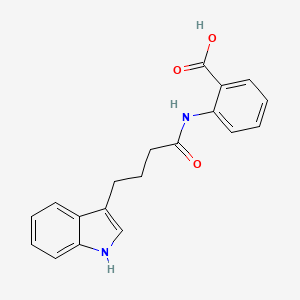
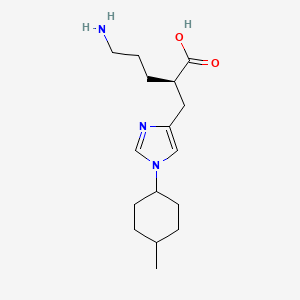

![1-[2-(1-Imidazolyl)ethyl]-3-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl]urea](/img/structure/B12942683.png)
![6-(Benzyloxy)-1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B12942687.png)
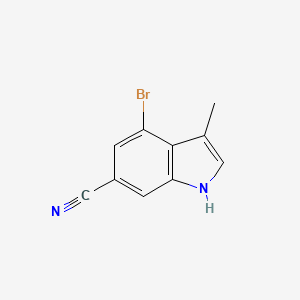
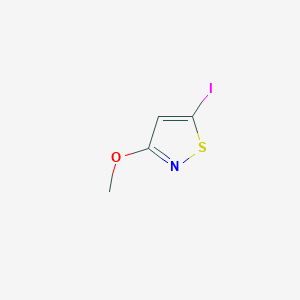
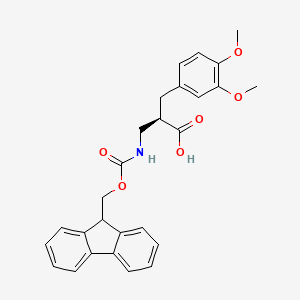
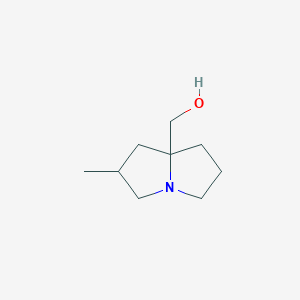
![2-(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropan-1-ol](/img/structure/B12942712.png)
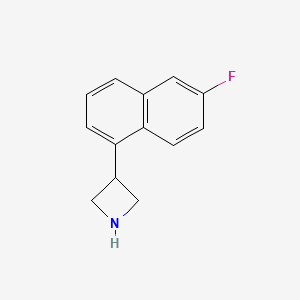

![2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carbaldehyde](/img/structure/B12942733.png)
